molecular formula C17H16O4 B13679185 Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate

Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate

Cat. No.: B13679185
M. Wt: 284.31 g/mol
InChI Key: VOUKAJMUOPNCMT-UHFFFAOYSA-N
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Description

Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate is an organic compound with the molecular formula C17H16O4 It is a derivative of propanoic acid and features a benzyloxyphenyl group attached to a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate typically involves the esterification of 3-[4-(benzyloxy)phenyl]-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyloxyphenyl derivatives.

Scientific Research Applications

Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoate
  • Methyl 2-methyl-3-phenyl-2-(trimethylsilyl)propanoate
  • Ethyl 3-(4-methoxyphenyl)propanoate

Uniqueness

Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate is unique due to its specific structural features, such as the benzyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

methyl 2-oxo-3-(4-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C17H16O4/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI Key

VOUKAJMUOPNCMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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